molecular formula C13H13ClN4O B7641572 5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine

5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No. B7641572
M. Wt: 276.72 g/mol
InChI Key: AJTLVJANMIQCSA-UHFFFAOYSA-N
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Description

5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzoxazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It may also exert its anti-inflammatory activity by inhibiting the production of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. In vivo studies have shown that it can reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine in lab experiments is its potential as a multi-functional compound. It has been shown to exhibit anti-cancer and anti-inflammatory activities, as well as potential use in OLEDs. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of 5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer and anti-inflammatory agents. Another direction is to explore its potential use in other fields, such as materials science. Additionally, studies on the toxicity and pharmacokinetics of the compound are needed to assess its safety for use in humans.
Conclusion:
In conclusion, this compound is a compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use.

Synthesis Methods

The synthesis of 5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine has been reported using different methods. One of the most common methods involves the reaction of 5-chloro-2-aminobenzoxazole with 1-ethyl-4-formylpyrazole in the presence of a base. Another method involves the reaction of 5-chloro-2-aminobenzoxazole with 1-ethylpyrazole-4-carboxaldehyde in the presence of a catalyst. The yield of the compound varies depending on the method used.

Scientific Research Applications

5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).

properties

IUPAC Name

5-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-2-18-8-9(7-16-18)6-15-13-17-11-5-10(14)3-4-12(11)19-13/h3-5,7-8H,2,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLVJANMIQCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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